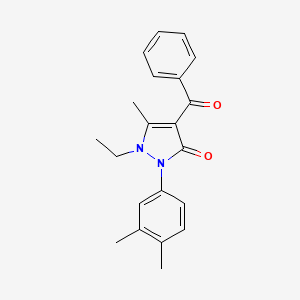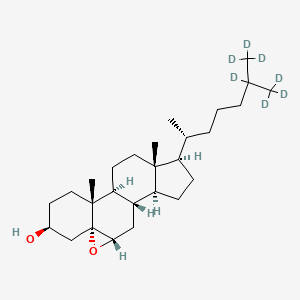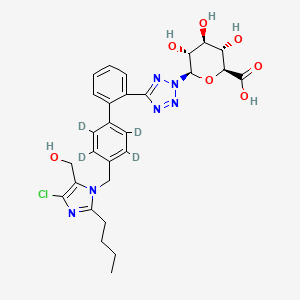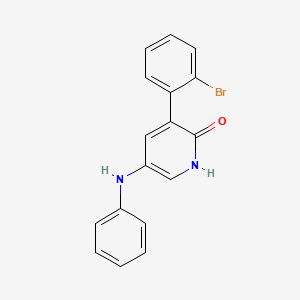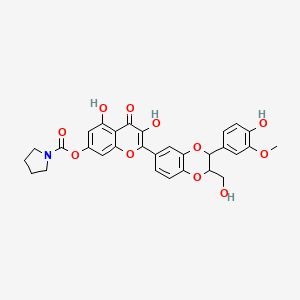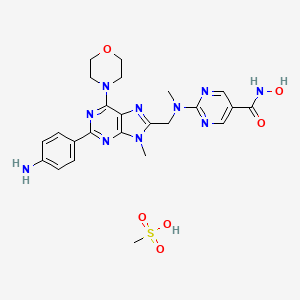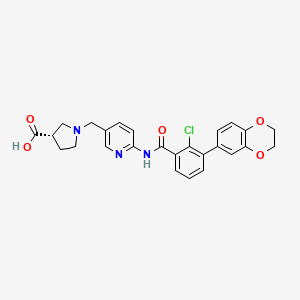
PD-1/PD-L1-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-25 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). These proteins play a crucial role in the immune system by regulating immune responses and maintaining self-tolerance. This compound has gained significant attention due to its potential in cancer immunotherapy, as it can block the interaction between PD-1 and PD-L1, thereby enhancing the immune system’s ability to attack cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent couplingCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated biphenyls .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-25 has a wide range of scientific research applications, including:
Wirkmechanismus
PD-1/PD-L1-IN-25 exerts its effects by binding to PD-L1, preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to effectively target and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of downstream signaling that suppresses T cell activation .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-25 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 axis, such as BMS-202, BMS-8, and BMS-37. These compounds share a similar mechanism of action but differ in their binding affinities, pharmacokinetic properties, and clinical efficacy. This compound is unique due to its specific structural features that enhance its binding to PD-L1 and its potential for oral bioavailability .
List of Similar Compounds
- BMS-202
- BMS-8
- BMS-37
- Incyte-001
- Incyte-011
- BMS-1001
Eigenschaften
Molekularformel |
C26H24ClN3O5 |
|---|---|
Molekulargewicht |
493.9 g/mol |
IUPAC-Name |
(3S)-1-[[6-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl]amino]pyridin-3-yl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H24ClN3O5/c27-24-19(17-5-6-21-22(12-17)35-11-10-34-21)2-1-3-20(24)25(31)29-23-7-4-16(13-28-23)14-30-9-8-18(15-30)26(32)33/h1-7,12-13,18H,8-11,14-15H2,(H,32,33)(H,28,29,31)/t18-/m0/s1 |
InChI-Schlüssel |
IFRDLUIKBRLJIE-SFHVURJKSA-N |
Isomerische SMILES |
C1CN(C[C@H]1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
Kanonische SMILES |
C1CN(CC1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


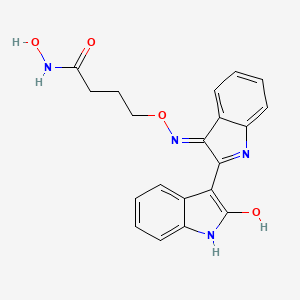
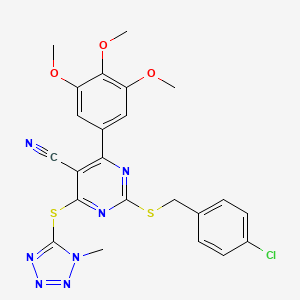
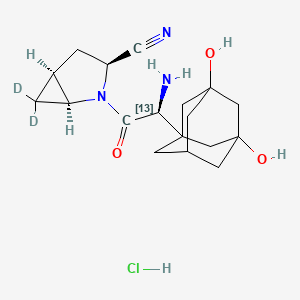
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
